

Spectroscopic Profile of 2-Bromoallylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Bromoallylamine

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of **2-bromoallylamine** (C₃H₆BrN).[1] As a valuable bifunctional molecule in organic synthesis, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers, scientists, and professionals in drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational reference for the characterization of this compound. The synthesis and key safety data are also briefly addressed to provide a comprehensive overview.

Introduction to 2-Bromoallylamine

2-Bromoallylamine, also known as 2-bromo-2-propen-1-amine, is a reactive organic compound featuring a primary amine, a vinyl bromide, and an alkene functional group. This unique combination of functionalities makes it a versatile building block in the synthesis of a variety of nitrogen-containing heterocycles and other complex organic molecules. Its molecular weight is 135.99 g/mol .[1]

Due to its potential as a lachrymator and skin irritant, appropriate personal protective equipment, including gloves and safety goggles, should be used when handling this compound. [2]

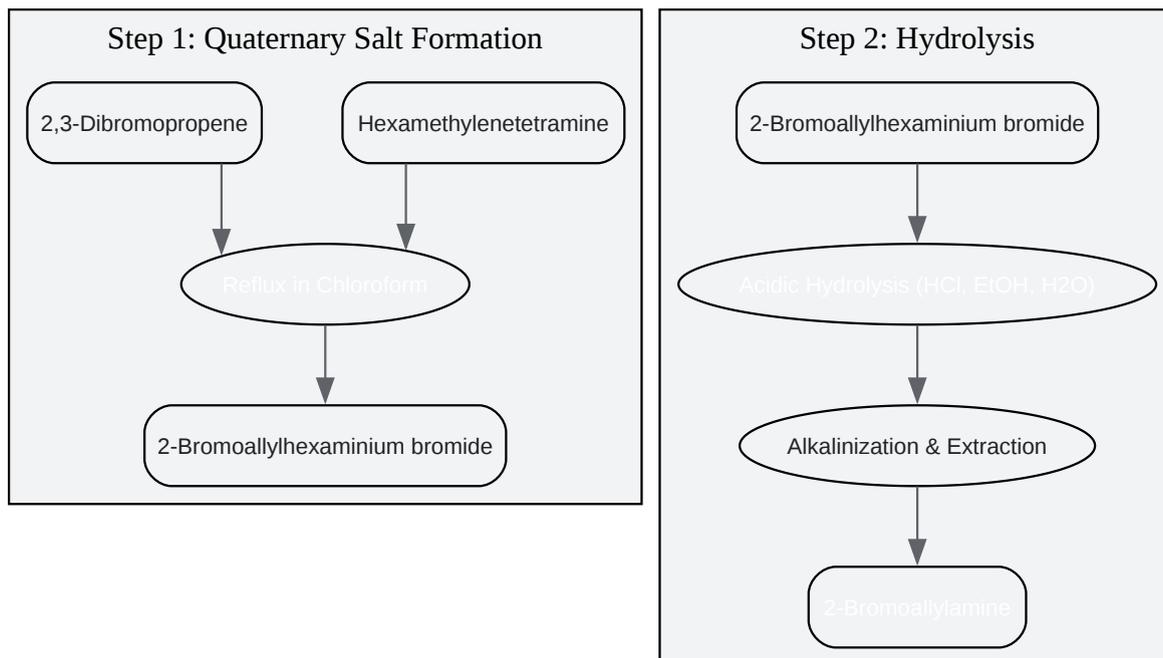
Synthesis of 2-Bromoallylamine

A common and effective method for the preparation of **2-bromoallylamine** is through the Delépine reaction.[2] This multi-step synthesis involves the reaction of 2,3-dibromopropene with hexamethylenetetramine to form the quaternary ammonium salt, 2-bromoallylhexaminium bromide. Subsequent acidic hydrolysis of this salt yields **2-bromoallylamine**. [2]

Experimental Protocol: Synthesis via the Delépine Reaction[2]

- Formation of 2-Bromoallylhexaminium bromide:
 - A solution of hexamethylenetetramine in chloroform is heated to reflux.
 - 2,3-dibromopropene is added dropwise to the refluxing solution.
 - The reaction mixture is stirred under reflux for several hours and then allowed to stand overnight.
 - The precipitated product, 2-bromoallylhexaminium bromide, is collected by filtration.
- Hydrolysis to **2-Bromoallylamine**:
 - The crude 2-bromoallylhexaminium bromide is dissolved in a warm solution of ethanol, water, and concentrated hydrochloric acid.
 - The mixture is allowed to stand for 24 hours, during which ammonium chloride precipitates.
 - After removing the precipitate by filtration, the mother liquor is concentrated and any further precipitate is removed.
 - The filtrate is evaporated to dryness, and the residue is dissolved in water.
 - The aqueous solution is made strongly alkaline with sodium hydroxide solution.
 - The resulting **2-bromoallylamine** is extracted with ether, dried over potassium carbonate, and purified by distillation.

Diagram of the Synthesis Workflow:



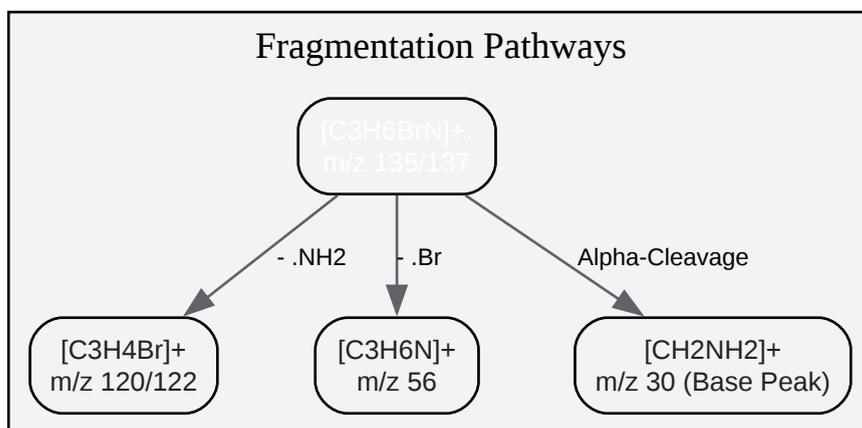
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Caption: Workflow for the synthesis of **2-bromoallylamine**.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for **2-bromoallylamine** based on established principles of NMR, IR, and MS.

Molecular Structure with Atom Numbering:



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Caption: Predicted fragmentation pathways for **2-bromoallylamine**.

Conclusion

The spectroscopic data presented in this guide provide a detailed framework for the characterization of **2-bromoallylamine**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data are consistent with the known structure of the molecule and the established principles of spectroscopic analysis for the functional groups present. This guide serves as a valuable resource for scientists working with **2-bromoallylamine**, enabling confident identification and quality control in research and development settings.

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Sources

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